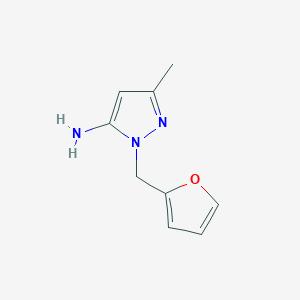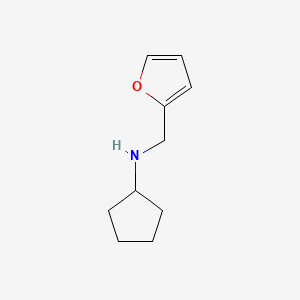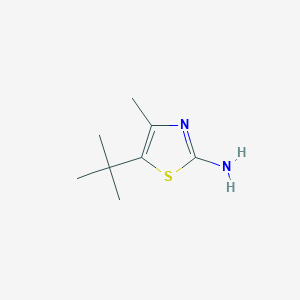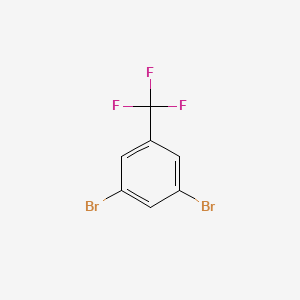
1,3-Dibromo-5-(trifluoromethyl)benzene
説明
1,3-Dibromo-5-(trifluoromethyl)benzene is a chemical compound that is part of a broader class of brominated and trifluoromethylated aromatic compounds. These compounds are of significant interest in organic chemistry due to their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine and trifluoromethyl groups in the benzene ring can profoundly influence the reactivity and physical properties of the molecule, making it a versatile intermediate in organic synthesis.
Synthesis Analysis
The synthesis of brominated and trifluoromethylated benzene derivatives can be achieved through various methods. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . This method showcases the versatility of bromo-trifluoromethylbenzene compounds as starting materials for further organometallic synthesis. Additionally, palladium-catalyzed cross-coupling reactions have been employed to synthesize related compounds, such as 1,3-dibromo-5-(ferrocenylethynyl)benzene, indicating the utility of transition metal-catalyzed reactions in the synthesis of these molecules .
Molecular Structure Analysis
The molecular structure of benzene derivatives with trifluoromethyl groups has been studied extensively. For example, the molecular structure of 1,3,5-tris(trifluoromethyl)benzene was investigated using gas-phase electron diffraction and quantum chemical calculations, revealing deviations from a regular hexagon due to the σ-electronegative effect of the CF3 groups . This suggests that the presence of trifluoromethyl groups in 1,3-dibromo-5-(trifluoromethyl)benzene would similarly affect its molecular geometry and electronic distribution.
Chemical Reactions Analysis
The reactivity of bromo-trifluoromethylbenzene derivatives is influenced by the electron-withdrawing nature of the trifluoromethyl groups and the presence of bromine atoms, which are good leaving groups in substitution reactions. These compounds can undergo further functionalization through organometallic intermediates, as demonstrated by the synthesis of various derivatives via reactions with phenylmagnesium, phenyllithium, and phenylcopper intermediates . The versatility in chemical reactions highlights the potential of 1,3-dibromo-5-(trifluoromethyl)benzene in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and trifluoromethylated benzene derivatives are influenced by their molecular structure. The electron-withdrawing trifluoromethyl groups can increase the acidity of adjacent hydrogen atoms and affect the compound's boiling and melting points. The bromine atoms can enhance the density and molecular weight of the compound. While specific data on 1,3-dibromo-5-(trifluoromethyl)benzene is not provided, related compounds exhibit unique electronic and magnetic properties, such as the diamagnetic behavior at room temperature observed in 1,3,5-benzene-bridged tris(1,2,3,5-dithiadiazolyl) . These properties are crucial for the potential application of these compounds in electronic materials and other advanced technologies.
科学的研究の応用
Organometallic Synthesis
1,3-Dibromo-5-(trifluoromethyl)benzene serves as a starting material in organometallic synthesis. It can be used to prepare synthetically useful reactions involving 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).
Electrophilic Substitution Reactions
This compound is a precursor in electrophilic substitution reactions. For example, it has been used to synthesize various derivatives of 1,2,4-tris(trifluoromethyl)benzene through selective lithiation and subsequent reaction with electrophiles (Schlosser, Porwisiak & Mongin, 1998).
Molecular Structure Studies
The molecular structure and conformation of related compounds, like 1,3,5-tris(trifluoromethyl)benzene, have been extensively studied using methods like gas-phase electron diffraction and quantum chemical calculations. These studies are essential for understanding the geometric and electronic properties of these compounds (Kolesnikova et al., 2014).
Synthesis of Polymeric Materials
1,3-Dibromo-5-(trifluoromethyl)benzene is used in the synthesis of hyperbranched poly(arylene ether)s, showcasing its utility in creating high molecular weight polymers with unique properties like high thermal stability and glass transition temperatures (Banerjee et al., 2009).
Fluorination Studies
The compound plays a role in studies exploring the fluorination of aromatic compounds, leading to insights into reaction mechanisms and pathways in organic synthesis (Parsons, 1972).
Liquid Crystal Research
It is involved in the synthesis of functionalized alkynyl-substituted (trifluoromethyl)benzenes, which are studied for their liquid-crystalline properties. This research is significant in the field of materials science, particularly in the development of new types of liquid crystals (Reimann et al., 2012).
Synthesis of Triazoles
The compound is also employed in the synthesis of various triazoles, which have applications in medicinal chemistry and materials science (Hu et al., 2008).
Safety and Hazards
作用機序
Target of Action
It’s important to note that this compound is a type of organic fluorine compound , which are often used in the pharmaceutical industry due to their ability to modify the biological activity of molecules.
Mode of Action
It’s known that the presence of fluorine atoms in organic compounds can influence their reactivity and binding affinity to biological targets, potentially altering their mode of action .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dibromo-5-(trifluoromethyl)benzene. For instance, its solubility in water could affect its distribution in aqueous environments within the body. Additionally, its stability under room temperature conditions could influence its shelf-life and storage requirements.
特性
IUPAC Name |
1,3-dibromo-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNXSUANJLHGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366279 | |
| Record name | 1,3-dibromo-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-(trifluoromethyl)benzene | |
CAS RN |
401-84-3 | |
| Record name | 1,3-Dibromo-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-dibromo-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dibromo-5-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



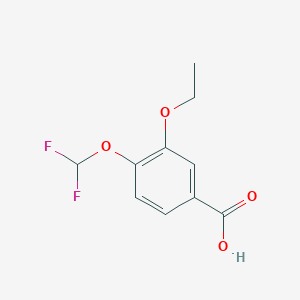


![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)


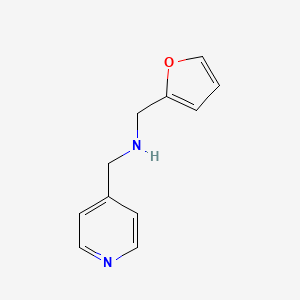
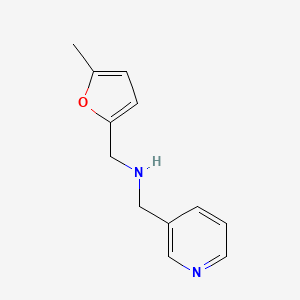
![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)
![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)
